(5Z)-2-(4-bromoanilino)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines brominated phenyl, thiazolidinone, and indolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as bromination, imination, and cyclization to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYL 4-BROMOBENZOATE: A compound with similar brominated phenyl groups but different functional groups and applications.
IMIDAZOLES: Compounds with similar heterocyclic structures but different substituents and properties.
Uniqueness
5-BROMO-3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of brominated phenyl, thiazolidinone, and indolone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H11Br2N3O2S |
---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11Br2N3O2S/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)22-18(26-15)21-11-5-2-9(19)3-6-11/h2-8H,1H3,(H,21,22,24)/b15-14- |
InChI Key |
FZBRAWHNWIAZQT-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)Br)S3)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.